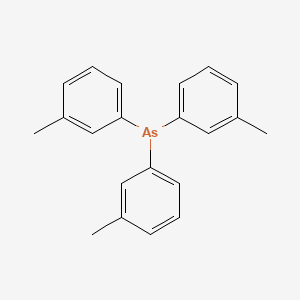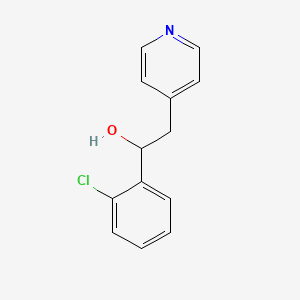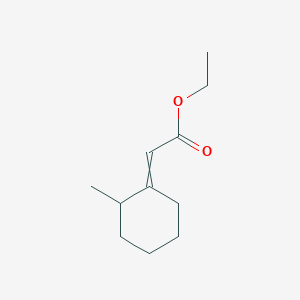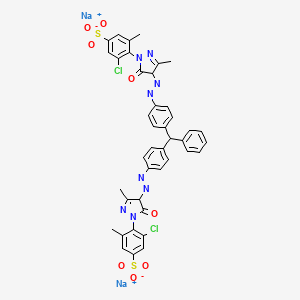
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole is a chemical compound with the molecular formula C10H8Br3O2. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of bromine atoms in its structure makes it a halogenated compound, which can exhibit unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by the introduction of the 1,2-dibromopropyl group. One common method is as follows:
Bromination of 1,3-benzodioxole: This step involves the reaction of 1,3-benzodioxole with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce a bromine atom at the 5-position.
Introduction of 1,2-dibromopropyl group: The brominated intermediate is then reacted with 1,2-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated compounds and their biological activities.
Medicine: Research into its potential pharmacological properties and its use as a precursor in drug synthesis.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole depends on its specific application. In general, the presence of bromine atoms can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, receptors, or other biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-6-(2-bromo-1-isopentyloxy-propyl)-benzo[1,3]dioxole
- 5-Bromo-6-(1,2-dibromoethyl)-1,3-benzodioxole
- 5-Bromo-6-(1,2-dibromobutyl)-1,3-benzodioxole
Uniqueness
5-Bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the 1,2-dibromopropyl group. This structural feature can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
5460-62-8 |
|---|---|
Formule moléculaire |
C10H9Br3O2 |
Poids moléculaire |
400.89 g/mol |
Nom IUPAC |
5-bromo-6-(1,2-dibromopropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9Br3O2/c1-5(11)10(13)6-2-8-9(3-7(6)12)15-4-14-8/h2-3,5,10H,4H2,1H3 |
Clé InChI |
MFEODABNHHTKKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC2=C(C=C1Br)OCO2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)





![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)

![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)




